![molecular formula C18H14ClF4N3O B3012789 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile CAS No. 339097-07-3](/img/structure/B3012789.png)

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile involves the creation of versatile intermediates that can be further modified to produce a variety of derivatives. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is a key step in creating trifluoromethylated N-heterocycles, which are valuable in medicinal chemistry due to their biological activity . The reactions with bisnucleophiles indicate a potential pathway for the introduction of additional functional groups, such as the morpholino group, which is present in the compound of interest .

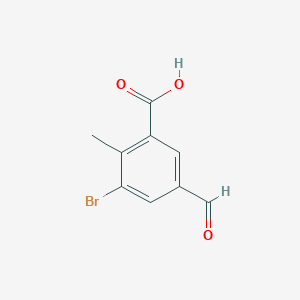

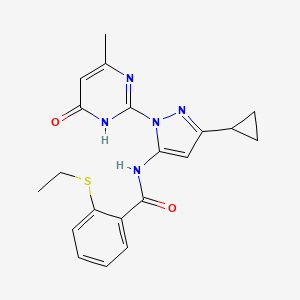

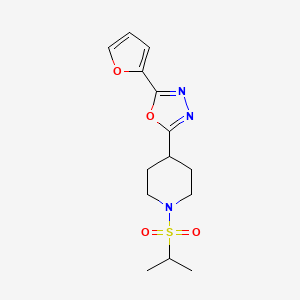

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, given the presence of multiple substituents, including a trifluoromethyl group, a fluorophenyl group, and a morpholino group. These substituents can significantly influence the electronic properties of the molecule, as seen in related compounds where substituent modification has been shown to affect fluorescence properties . The presence of a morpholino group, in particular, can introduce steric hindrance and impact the molecule's conformation .

Chemical Reactions Analysis

The chemical reactivity of the compound is expected to be diverse due to the presence of reactive functional groups. For example, the carbonitrile group can undergo nucleophilic substitution reactions, as demonstrated by the synthesis of pyrimidine derivatives from perfluorinated cyclopentene and cyclohexene carbonitriles . The fluorine atoms in the compound may also participate in substitution reactions, potentially leading to the formation of new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile would be influenced by its molecular structure. The trifluoromethyl and fluorophenyl groups are known to impart unique properties such as increased lipophilicity and potential bioactivity . The morpholino group could affect the solubility and boiling point of the compound . Additionally, the photophysical properties, such as fluorescence, are likely to be significant, as seen in related morpholino pyridine compounds .

Applications De Recherche Scientifique

Synthesis and Characterization

- A compound structurally similar to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile was synthesized and characterized, showing potential in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).

Radiosynthesis and Imaging

- A related compound, [18F]F2PhEP, was synthesized for potential use in PET imaging of nicotinic acetylcholine receptors, indicating a possible application in neuroimaging (Roger et al., 2006).

Fluorination in Organic Chemistry

- In the realm of organic synthesis, similar compounds are used in the synthesis of pesticides and fluorinated pyridine derivatives, suggesting their utility in agricultural chemistry and material science (Lu Xin-xin, 2006).

Drug Development and Antitumor Activity

- Another similar compound demonstrated inhibitory capacity against cancer cell proliferation, hinting at its potential in drug development and cancer therapy (Ji et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-fluorophenyl)-2-morpholin-4-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF4N3O/c19-14-9-12(18(21,22)23)10-25-16(14)17(11-24,26-5-7-27-8-6-26)13-3-1-2-4-15(13)20/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYENNOPLSHJLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)(C2=CC=CC=C2F)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF4N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)

![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)

![2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B3012715.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)

![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide](/img/structure/B3012723.png)